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Compound of Interest

N-(2-iodophenyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B041209

This guide provides a comparative analysis of the X-ray crystal structures of N-(2-
iodophenyl)-4-methylbenzenesulfonamide derivatives and related compounds. The
objective is to offer researchers, scientists, and drug development professionals a
comprehensive overview of how halogen substitution and other structural modifications
influence the solid-state conformation and intermolecular interactions of these molecules. The
data presented is crucial for understanding the structure-property relationships that govern the
development of new pharmaceutical agents based on the sulfonamide scaffold.

Experimental Protocols

The synthesis of N-(2-halophenyl)benzenesulfonamide derivatives generally follows a standard
procedure involving the reaction of a substituted aniline with a benzenesulfonyl chloride in the
presence of a base. The detailed experimental protocols for the synthesis of the compared
compounds are provided below.

Synthesis of N-(2-iodophenyl)benzenesulfonamide (1)

To a solution of 2-iodoaniline (2 g, 9.17 mmol) in dry dichloromethane (DCM; 10 ml),
benzenesulfonyl chloride (1.42 ml, 11.01 mmol) and pyridine (1.11 ml, 13.76 mmol) were slowly
added and the mixture was stirred at room temperature for 8 hours under a nitrogen
atmosphere.[1] Upon completion, the reaction was quenched with ice water containing
concentrated HCI (1 ml). The organic layer was extracted with DCM (3 x 10 ml), washed with
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water (2 x 20 ml), and dried over Na2SOa4. The solvent was removed in vacuo, and the crude
product was triturated with diethyl ether (5 ml) to yield the final product as a colorless solid.[1]

Synthesis of N-(4,5-difluoro-2-
iodophenyl)benzenesulfonamide (ll)

Following a similar procedure, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide was
synthesized by reacting 4,5-difluoro-2-iodoaniline (2 g, 7.84 mmol) with benzenesulfonyl
chloride (1.21 ml, 9.41 mmol) and pyridine (0.95 ml, 11.76 mmol) in dry DCM (10 ml) at room
temperature for 8 hours under a nitrogen atmosphere.[1] The workup procedure is identical to
that of compound I.[1]

Synthesis of N-(2-chlorophenyl)-4-
methylbenzenesulfonamide (lll)

A solution of 2-chloroaniline (0.1 mol) in pyridine (25 ml) was treated with 4-
methylbenzenesulfonyl chloride (0.11 mol). The reaction mixture was heated on a water bath
for one hour and then cooled to room temperature. The mixture was then poured into ice-cold

water (100 ml). The resulting solid was filtered under suction, washed with cold water, and
recrystallized from dilute ethanol to a constant melting point.[2]

Crystallographic Data Comparison

The crystallographic data for the three derivatives are summarized in the table below. This data
allows for a direct comparison of the unit cell parameters and key structural features.
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Parameter

N-(2-
iodophenyl)benzen
esulfonamide (1)[1]

[3]

N-(4,5-difluoro-2-

iodophenyl)benzen
esulfonamide (I1)[1]

N-(2-
chlorophenyl)-4-
methylbenzenesulf
onamide (IlN)[2]

Chemical Formula C12H10INO2S C12HsF2INO2S C13H12CINO2S
Molecular Weight 359.18 395.16 281.75
Crystal System Monoclinic Triclinic Monoclinic
Space Group P2i/c P-1 P2i/c

a (A) 8.661 (1) 7.3562 (15) 8.661 (1)
b (A) 9.949 (1) 8.2435 (17) 9.949 (1)
c (A 15.509 (1) 10.684 (2) 15.509 (1)
a(°) 90 81.35 (3) 90

B(°) 99.384 (8) 87.21 (3) 99.384 (8)
y (°) 90 75.25 (3) 90
Volume (A3) 1318.5 (2) 617.8 (2) 1318.5 (2)
z 4 2 4

C-S-N-C Torsion

Angle ) -69.0 (2) -61.1 (6) -54.8 (2)
Dihedral Angle Rings 44.1 (1) 73.1 (1) 716 (1)

©)

Intermolecular Interactions

The nature and pattern of intermolecular interactions are critical in determining the crystal
packing and ultimately the physicochemical properties of the solid form. A comparison of the
key intermolecular interactions for the three derivatives is presented below.
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Interaction Type

N-(2-
iodophenyl)benzen
esulfonamide (1)[1]

N-(4,5-difluoro-2-
iodophenyl)benzen
esulfonamide (I1)[1]

[4]

N-(2-
chlorophenyl)-4-
methylbenzenesulf
onamide (IlN)[2]

Hydrogen Bonding

Intermolecular N—
H---O hydrogen bonds
link molecules into
C(4) chains running

parallel to the[3]

Molecules are linked
by N—H---O(S)
hydrogen bonds into

inversion-related

Pairs of intermolecular
N—H---O hydrogen
bonds link molecules
into inversion-related
dimers. An

intramolecular N—H- -

-1t Stacking

o dimers. _
direction. Cl bond is also
observed.
Present with a Present with centroid- ~ Not explicitly

centroid-to-centroid
distance of 3.747 (2)
A.

to-centroid distances
of 3.621 (2) A and
3.797 (2) A.

mentioned in the
provided search

results.

Other Interactions

C—H:---O interactions
interlink the hydrogen-
bonded chains.

Weak intramolecular
C—H:--0O hydrogen
bond stabilizes the
molecular

configuration.[4]

Experimental and Structural Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis for
the N-(2-halophenyl)benzenesulfonamide derivatives.
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Caption: General experimental workflow for the synthesis and crystallographic analysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b041209?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Structural Relationships of Compared Derivatives

The following diagram illustrates the structural relationships between the compared N-(2-
halophenyl)benzenesulfonamide derivatives, highlighting the key substitutions.

N-(phenyl)benzenesulfonamide Core Structure

+ 2-Chloro
+ 2-lodo + 4-Methyl
/ Derivatives \
N-(2-iodophenyl)benzenesulfonamide (1) N-(2-chlorophenyl)-4-methylbenzenesulfonamide (111)
+ 4,5-Difluoro

N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (Il)

Click to download full resolution via product page

Caption: Structural relationships of the compared sulfonamide derivatives.

Discussion

The comparison of the crystallographic data reveals significant impacts of the halogen
substituent and other modifications on the crystal packing and molecular conformation of N-(2-
halophenyl)benzenesulfonamides.

The parent compound, N-(2-iodophenyl)benzenesulfonamide (1), adopts a monoclinic crystal
system.[1] Its crystal packing is dominated by N—H---O hydrogen bonds that form chains,
which are further interconnected by C—H-:-O interactions and 1t—t stacking.[1] The
introduction of two fluorine atoms in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (ll)
leads to a change in the crystal system to triclinic.[1] In this case, the molecules form inversion-
related dimers through N—H---O hydrogen bonds.[1][4] The dihedral angle between the two
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aromatic rings is significantly larger in the difluoro derivative (73.1 (1)°) compared to the non-
fluorinated parent compound (44.1 (1)°).[1][3]

Replacing the iodine with a chlorine and adding a methyl group on the benzenesulfonamide
ring, as in N-(2-chlorophenyl)-4-methylbenzenesulfonamide (1), results in a monoclinic crystal
system similar to compound |.[2] However, the packing is characterized by the formation of
inversion-related dimers via N—H---O hydrogen bonds, a feature also seen in the difluoro-iodo
derivative.[2] A notable feature of the chloro derivative is the presence of an intramolecular N—
H---Cl hydrogen bond.[2] The dihedral angle between the aromatic rings in the chloro derivative
is 71.6 (1)°, which is comparable to that of the difluoro-iodo compound.[2]

In conclusion, the nature and position of the halogen substituent, as well as other substitutions
on the aromatic rings, play a crucial role in directing the supramolecular assembly of these
sulfonamide derivatives. These variations in crystal packing can have significant implications
for the solid-state properties of these compounds, including solubility and bioavailability, which
are critical considerations in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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